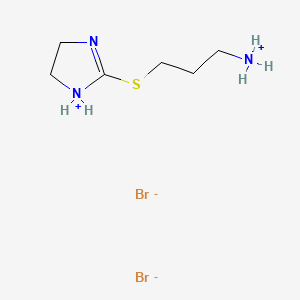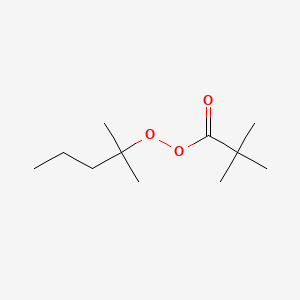
2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate is an organic peroxide compound with the molecular formula C11H22O3 and a molecular weight of 202.29100 g/mol . It is also known by other names such as propaneperoxoic acid, 2,2-dimethyl-, tert-hexyl ester, tert-hexyl peroxypivalate, and PerhexylPV . This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate typically involves the reaction of 2,2-dimethylpropanoic acid with 2-methylpentan-2-ol in the presence of a peroxide initiator . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate undergoes various chemical reactions, including:
Oxidation: This compound can act as an oxidizing agent due to the presence of the peroxide group.
Reduction: It can be reduced to form alcohols and other derivatives.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions to produce various polymers and copolymers.
Biology: The compound is studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of 2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate is unique due to its specific structure and reactivity. Similar compounds include:
tert-Butyl peroxypivalate: Another organic peroxide with similar applications in polymerization.
tert-Amyl peroxypivalate: Used as an initiator in polymerization reactions.
Di-tert-butyl peroxide: A widely used peroxide initiator in various chemical reactions.
These compounds share similar functional groups but differ in their molecular structures and reactivity, making this compound unique in its specific applications and properties .
Properties
CAS No. |
51938-28-4 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate |
InChI |
InChI=1S/C11H22O3/c1-7-8-11(5,6)14-13-9(12)10(2,3)4/h7-8H2,1-6H3 |
InChI Key |
RTEZVHMDMFEURJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)OOC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


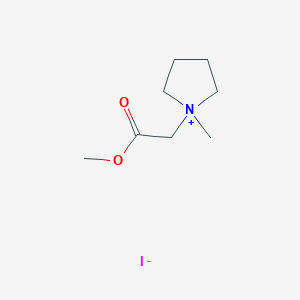
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide](/img/structure/B13756985.png)
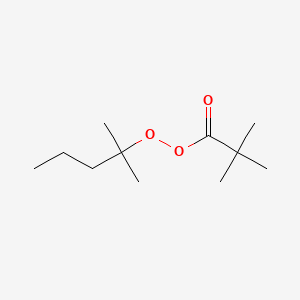

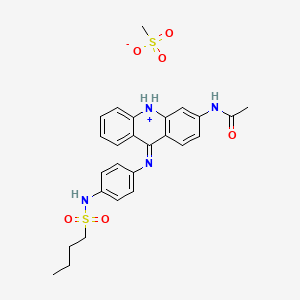

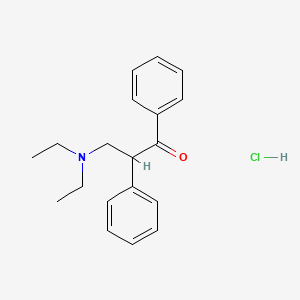


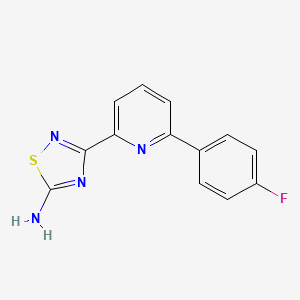
![2-Naphthalenesulfonamide, 6,7-bis[(phenylsulfonyl)oxy]-](/img/structure/B13757037.png)
![Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate](/img/structure/B13757046.png)
